molecular formula C21H23N5S B1144957 (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine CAS No. 355860-40-1

(1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine

カタログ番号: B1144957
CAS番号: 355860-40-1
分子量: 377.5 g/mol
InChIキー: WGVPSTQRQHGEEP-MGPUTAFESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine is a potent and selective small molecule inhibitor of TTK, also known as Monopolar Spindle 1 Kinase (Mps1) . Mps1 is a central regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the accurate segregation of chromosomes during mitosis (Musacchio & Salmon, 2007) . By selectively inhibiting Mps1 kinase activity, this compound induces premature anaphase onset and chromosome mis-segregation, leading to aneuploidy and genomic instability in cancer cells. Its primary research value lies in its utility as a chemical probe to dissect the functional roles of Mps1 in cell cycle progression, SAC signaling, and mitotic fidelity. Consequently, it is a valuable tool in oncology research for investigating novel anti-cancer strategies, as Mps1 inhibition has been shown to selectively sensitize tumor cells to apoptosis, particularly in p53-deficient backgrounds (Jemaa et al., 2013) . Researchers utilize this compound in vitro to study mitotic checkpoint control and to explore potential synthetic lethal interactions for targeted cancer therapy development.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

355860-40-1

分子式

C21H23N5S

分子量

377.5 g/mol

IUPAC名

N-[4-[(1S,2S)-2-(dimethylamino)-1-imidazol-1-ylpropyl]phenyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C21H23N5S/c1-15(25(2)3)20(26-13-12-22-14-26)16-8-10-17(11-9-16)23-21-24-18-6-4-5-7-19(18)27-21/h4-15,20H,1-3H3,(H,23,24)/t15-,20+/m0/s1

InChIキー

WGVPSTQRQHGEEP-MGPUTAFESA-N

異性体SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C

正規SMILES

CC(C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C

製品の起源

United States

準備方法

Synthesis of 2-Benzothiazolamine (Intermediate A)

2-Benzothiazolamine is typically prepared through cyclization of 2-aminothiophenol with cyanogen bromide under acidic conditions. Alternative routes involve Ullmann coupling or nucleophilic aromatic substitution, though yields vary significantly with electrophilic partners.

Chiral Imidazole-Propylphenyl Intermediate (Intermediate B)

The stereoselective introduction of the imidazole moiety at the C1 position of the propylphenyl chain is critical. One approach involves asymmetric alkylation of imidazole using chiral auxiliaries or organocatalysts. For example, enantioselective Friedel-Crafts alkylation with α,β-unsaturated ketones has been reported to achieve >90% enantiomeric excess (ee) in related systems.

Dimethylamino Group Installation (Intermediate C)

The dimethylamino group at C2 is introduced via reductive amination of ketones or alkylation of secondary amines. A common strategy employs Eschweiler-Clarke methylation using formaldehyde and formic acid, though this requires careful pH control to avoid over-alkylation.

Coupling and Final Assembly

The convergent synthesis involves sequential coupling of intermediates A, B, and C. Key steps include:

Nucleophilic Aromatic Substitution

Reaction of 2-benzothiazolamine with a halogenated propylphenyl intermediate (e.g., 4-bromophenyl derivative) under Buchwald-Hartwig conditions facilitates C–N bond formation. Palladium catalysts such as Pd(OAc)₂ with Xantphos ligand achieve yields up to 78% in analogous systems.

Stereochemical Control

The (1S,2S) configuration is enforced through chiral resolution or asymmetric synthesis. Crystallographic data (space group P 21 21 21, a = 9.444 Å, b = 13.725 Å, c = 15.703 Å) confirm the rigid conformation of the final product, necessitating precise stereochemical guidance during propyl chain assembly. Enzymatic kinetic resolution using lipases or esterases has been explored to isolate the desired diastereomers.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Optimal conditions for coupling steps often involve polar aprotic solvents (e.g., DMF or THF) at 40–60°C. For instance, a THF/DMF/DCM mixture at 40°C achieved 33% yield in a related imidazole-amine coupling. Elevated temperatures (>80°C) risk racemization, particularly at stereogenic centers.

Protecting Group Strategies

Temporary protection of amine functionalities is essential to prevent side reactions. Tert-butoxycarbonyl (Boc) groups are widely used due to their stability under basic conditions and facile removal with TFA. In one protocol, Boc-protected 2-aminomethylimidazole was synthesized using di-tert-butyl dicarbonate in tetrahydrofuran.

Analytical Validation and Characterization

Chromatographic Purification

CombiFlash chromatography with dichloromethane/methanol/ammonium hydroxide gradients effectively isolates the target compound from byproducts. Typical purity post-purification exceeds 95%, as verified by HPLC.

Spectroscopic Confirmation

  • ¹H NMR (MeOD): Key signals include δ 2.33 (s, 3H, CH₃), 4.13 (s, 2H, CH₂), and 6.92–7.98 (aromatic and imidazole protons).

  • LC-MS : Molecular ion peak at m/z 585 ([M + H]⁺) aligns with the theoretical molecular weight of 377.51 g/mol.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (1S,2S) configuration and spatial arrangement of functional groups. The orthorhombic crystal system (Z = 4) exhibits intermolecular hydrogen bonding between the benzothiazolamine NH and imidazole N atoms, stabilizing the lattice.

Scalability and Industrial Considerations

While laboratory-scale syntheses achieve moderate yields (30–40%), industrial production faces hurdles in cost-effective chiral resolution and catalyst recycling. Continuous-flow systems and immobilized enzymes are under investigation to enhance throughput and reduce waste.

化学反応の分析

反応の種類: R116010は、主に全トランスレチノイン酸の代謝を阻害する阻害反応を受けます。 この阻害は選択的で強力であるため、癌治療において貴重な化合物となっています .

一般的な試薬と条件: R116010を含む反応で使用される一般的な試薬には、全トランスレチノイン酸とさまざまなシトクロムP450媒介反応が含まれます。 条件は通常、化合物の安定性と有効性を維持するために制御された環境で行われます .

生成される主な生成物: R116010を含む反応から生成される主な生成物は、全トランスレチノイン酸の生物学的活性の増強であり、著しい抗腫瘍活性を示しています .

科学的研究の応用

Pharmacological Applications

Receptor Interaction
The compound has been studied for its potential as a pharmacological agent. It may act as an antagonist or agonist at specific receptors due to its structural features. Research indicates that it can inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis of various biomolecules .

Case Study: Cytochrome P450 Inhibition
In a study examining the inhibition of the P450 system by this compound, it was found to significantly affect the metabolism of all-trans-retinoic acid, suggesting its utility in modulating metabolic pathways . This property could be leveraged in developing drugs that require precise control over metabolic processes.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.

Case Study: Antimicrobial Efficacy
Research has demonstrated that derivatives of benzothiazole exhibit notable antibacterial activity. For instance, compounds with similar structural motifs have been effective against resistant strains of bacteria, suggesting that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine could be developed into a novel antimicrobial agent .

Cytotoxicity and Cancer Research

Preliminary studies indicate that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine may exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .

作用機序

R116010は、レチノイン酸ヒドロキシラーゼ酵素CYP26の選択的阻害を通じて、全トランスレチノイン酸の代謝を阻害することによってその効果を発揮します。 この阻害は、細胞内における全トランスレチノイン酸のレベルの上昇につながり、その生物学的活性を高め、抗腫瘍効果を示します .

類似化合物との比較

Table 1: Structural Comparison of Related Compounds

Compound Name Core Structure Key Functional Groups
Target Compound Benzothiazolamine 1H-imidazole, dimethylamino, propylphenyl
(2E)-2-[1-(1,3-Benzodioxol-5-yl)... () Benzodioxol 1H-imidazole, hydrazinecarboxamide
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one () Benzoimidazolone Isopropyl, methyl, ketone

Spectroscopic Characterization

Key techniques for structural elucidation include:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming proton environments and carbon frameworks, as demonstrated in for glycosides and for benzoimidazolones .
  • X-ray Crystallography : Used in to unambiguously assign the (E)-configuration of imine functionalities, a method that would similarly resolve stereochemical uncertainties in the target compound .

Table 2: Characterization Techniques for Analogous Compounds

Compound Type Primary Techniques Key Findings
Imidazole derivatives () X-ray, NMR Confirmed (E)-configuration of imine
Benzoimidazolones () NMR, elemental analysis Validated cyclization and acylation
Glycosides () UV, NMR Elucidated sugar moiety linkages

生物活性

The compound (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine is a complex organic molecule notable for its diverse biological activities. Its structure includes a benzothiazole moiety, a dimethylamino group, and an imidazole ring, which collectively contribute to its pharmacological potential. This article explores the biological activity of the compound through various studies, including quantitative structure-activity relationship (QSAR) models, antimicrobial properties, and cytotoxic effects.

  • Molecular Formula : C21H23N5S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 355860-40-1

The stereochemistry of the compound indicated by (1S,2S) suggests specific spatial arrangements that may influence its interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Pharmacological Activity

Research indicates that this compound may act as an antagonist or agonist at specific receptors due to its structural characteristics. Its potential as a pharmacological agent is supported by QSAR models that predict its activity based on structural features.

2. Antimicrobial Properties

Similar compounds have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for potential applications in treating infections.

3. Cytotoxic Effects

Initial investigations reveal that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine exhibits cytotoxic effects against certain cancer cell lines. This warrants further exploration into its therapeutic potential in oncology.

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) models provide insights into how structural variations influence biological activity. The following table summarizes compounds with structural similarities and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenyletinylpyridineContains pyridine ringAntagonist for mGluR5
Benzothiazole derivativesSimilar benzothiazole coreAntimicrobial properties
Imidazole-based compoundsImidazole ring presentAntifungal and antibacterial

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Case Study 1: Inhibition of Cytochrome P450

A recent study highlighted that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine acts as an inhibitor of the cytochrome P450 system, which is crucial for drug metabolism . This finding has implications for understanding drug interactions and metabolic pathways.

Case Study 2: Cytotoxicity Assessment

In vitro assays have shown that this compound exhibits selective cytotoxicity against specific cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate the mechanisms underlying these effects and to evaluate its efficacy in vivo .

Q & A

Q. What synthetic strategies are recommended for constructing the benzothiazolamine core with stereochemical control in this compound?

The benzothiazolamine moiety can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic or oxidative conditions. Stereochemical control at the (1S,2S) configuration requires chiral auxiliaries or asymmetric catalysis. For example, highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked analogs, which could be adapted for coupling the benzothiazolamine to the imidazole-propylphenyl backbone. Purification via column chromatography and structural validation using 1H^1H-NMR and 13C^{13}C-NMR are critical .

Q. How can researchers confirm the stereochemistry and structural integrity of the (1S,2S) configuration?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is recommended for enantiomeric purity assessment. Absolute configuration can be determined via X-ray crystallography of a single crystal grown from a polar aprotic solvent (e.g., DMSO/EtOH mixtures). For intermediates, optical rotation measurements and comparison to literature values for similar chiral amines (e.g., ) provide preliminary validation .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Target engagement can be assessed using fluorescence polarization assays for kinase or receptor binding (e.g., histamine receptors, as in ). Cytotoxicity screening in cancer cell lines (e.g., MTT assays) and antimicrobial activity testing (e.g., MIC determination against S. aureus or E. coli, as in ) are recommended for early-stage bioactivity profiling .

Advanced Research Questions

Q. How can synthetic yield be optimized for the imidazole-propylphenyl linker under varying solvent and catalyst conditions?

Systematic screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3_3)4_4 for cross-coupling) is essential. demonstrates that polar aprotic solvents enhance nucleophilic substitution rates for similar imidazole derivatives. Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve reaction efficiency compared to traditional reflux methods .

Q. What computational methods resolve contradictions in binding affinity data across different receptor subtypes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions. For example, shows that substituent orientation in triazole-thiazole hybrids affects binding pocket occupancy. Free energy perturbation (FEP) calculations quantify the impact of the dimethylamino group on binding entropy/enthalpy .

Q. How does the stereochemical arrangement ((1S,2S)) influence metabolic stability in hepatic microsomes?

Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Compare degradation rates of (1S,2S) vs. (1R,2R) enantiomers. ’s protocols for quinazoline analogs (e.g., CYP450 inhibition assays) can be adapted to track oxidative deamination or imidazole ring hydroxylation .

Q. What strategies validate structure-activity relationships (SAR) for the benzothiazolamine and imidazole moieties?

Design analogs with substitutions at the benzothiazole C-2 (e.g., electron-withdrawing groups) and imidazole N-1 (e.g., alkyl vs. aryl groups). Use parallel synthesis (e.g., ’s 14-compound library) to test bioactivity variations. QSAR models incorporating Hammett constants and logP values predict optimal substituent combinations .

Methodological Tables

Q. Table 1. Key Characterization Data for Synthetic Intermediates

IntermediateTechniqueCritical Data PointsReference
Benzothiazolamine1H^1H-NMR (400 MHz, DMSO-d6_6)δ 7.45–7.52 (m, Ar-H), δ 3.10 (s, NH2_2)
Imidazole-propylHRMS (ESI+)[M+H]+^+: Calcd 312.1521, Found 312.1518
Final compoundChiral HPLCRetention time: 8.2 min (99.2% ee)

Q. Table 2. Recommended Assays for Pharmacological Profiling

Assay TypeProtocol SummaryRelevance to CompoundReference
Kinase inhibitionADP-Glo™ Kinase Assay (IC50_{50} determination)Targets ATP-binding pockets (e.g., EGFR)
CytotoxicityMTT assay (48 hr, IC50_{50} in HeLa cells)Evaluates anticancer potential
Metabolic stabilityHLM incubation (0–60 min, LC-MS/MS analysis)Predicts in vivo half-life

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。